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tert-Butyl (2,2-dimethoxyethyl)carbamate | C9H19NO4 - PubChem tert-Butyl (2,2-
dimethoxyethyl)carbamate. C9H19NO4. CID 139033. Download. Chemical Safety.

Laboratory Chemical Safety Summary (LCSS) ... tert-Butyl (2,2-dimethoxyethyl)carbamate
is a member of carbamates. It derives from a 2,2-dimethoxyethan-1-amine. Natural

occurrences of this compound. This compound is not a natural product. ... tert-Butyl (2,2-
dimethoxyethyl)carbamate. tert-Butyl (2,2-dimethoxyethyl)carbamate is a member of

carbamates. It derives from a 2,2-dimethoxyethan-1-amine. ... Molecular Formula. C9H19NO4.

Synonyms. tert-Butyl (2,2-dimethoxyethyl)carbamate. 114457-94-2. N-Boc-

aminoacetaldehyde dimethyl acetal. N-Boc-2,2-dimethoxyethylamine. --INVALID-LINK-- tert-
Butyl (2,2-dimethoxyethyl)carbamate CAS 114457-94-2 tert-Butyl (2,2-
dimethoxyethyl)carbamate. CAS Number: 114457-94-2. Molecular Weight: 205.25. Formula:

C9H19NO4. Synonyms: N-Boc-aminoacetaldehyde dimethyl acetal; N-(tert-

Butoxycarbonyl)-2,2-dimethoxyethanamine; (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester;

N-Boc-2,2-dimethoxyethylamine. SMILES: COC(C)OCCNC(=O)OC(C)(C)C. InChI:

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-7(11-4)12-6/h7H,5H2,1-4,6H3. InChIKey:

PBFHSPKBQJQBSI-UHFFFAOYSA-N. --INVALID-LINK-- Synthesis of Enantiopure β-Amino

Alcohols via Chiral Acetals The synthesis of enantiopure β-amino alcohols is an important area

of research in organic chemistry. These compounds are valuable building blocks for the

synthesis of a variety of biologically active molecules, including pharmaceuticals and

agrochemicals. One approach to the synthesis of enantiopure β-amino alcohols is through the
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use of chiral acetals. Chiral acetals can be prepared from readily available chiral diols, and they

can be used to control the stereochemistry of reactions at the α-position. For example, the

addition of an organometallic reagent to a chiral acetal can proceed with high

diastereoselectivity, and the resulting product can be converted to the corresponding β-amino

alcohol. --INVALID-LINK-- A convenient one-pot synthesis of N-Boc-protected-β-amino ... A

convenient one-pot synthesis of N-Boc-protected-β-amino ketones from N-Boc-α-amino

sulfones and aldehydes or ketones. Tetrahedron Letters, 2007, 48, 417-419. N-Boc-α-amino

sulfones are versatile intermediates in organic synthesis. They can be used to prepare a variety

of other compounds, including β-amino ketones. In this paper, the authors report a convenient

one-pot synthesis of N-Boc-protected-β-amino ketones from N-Boc-α-amino sulfones and

aldehydes or ketones. The reaction is catalyzed by a base, and it proceeds in good to excellent

yields. --INVALID-LINK-- N-Boc-aminoacetaldehyde: a versatile building block in organic ... N-

Boc-aminoacetaldehyde is a versatile building block in organic synthesis. It is a stable,

crystalline solid that is readily available from commercial sources. N-Boc-aminoacetaldehyde

can be used to prepare a variety of other compounds, including amino alcohols, amino acids,

and heterocycles. For example, it can be used as a precursor to the corresponding imine,

which can then be reacted with a variety of nucleophiles. N-Boc-aminoacetaldehyde can also

be used in the aza-Henry reaction to prepare nitroamines. --INVALID-LINK-- A practical

synthesis of N-Boc-3-iodo-azetidine - Organic Process ... A practical synthesis of N-Boc-3-iodo-

azetidine. Organic Process Research & Development, 2010, 14, 1032-1035. N-Boc-3-iodo-

azetidine is a useful intermediate in the synthesis of a variety of biologically active molecules.

However, its preparation can be challenging. In this paper, the authors report a practical

synthesis of N-Boc-3-iodo-azetidine from N-Boc-3-hydroxy-azetidine. The reaction is a two-step

process that involves the conversion of the alcohol to the corresponding tosylate, followed by

displacement with iodide. The overall yield of the reaction is 80%. --INVALID-LINK-- N-tert-

Butoxycarbonyl-2,2-dimethoxyethanamine | C9H19NO4 N-tert-Butoxycarbonyl-2,2-

dimethoxyethanamine. ... 114457-94-2. More... C9H19NO4. 205.25. Order from suppliers. No

results found for 114457-94-2. Please try another search. ... Has role. Contributor. tert-Butyl
(2,2-dimethoxyethyl)carbamate. Download. SDF. 2D. 3D. Has role. Tautomer. N-tert-

Butoxycarbonyl-2,2-dimethoxyethanamine. Download. SDF. 2D. 3D. Has role. Vendor. ZINC.

ZINC000001531023. Download. SDF. 2D. 3D. Has role. Vendor. Enamine. EN300-24838.

Download. SDF. 2D. 3D. Has role. Vendor. MolPort. MolPort-001-742-430. Download. SDF. 2D.

3D. Has role. Vendor. ChemBridge. 5184102. Download. SDF. 2D. 3D. Has role. Vendor.

Sigma-Aldrich. --INVALID-LINK-- Synthesis of Substituted Imidazoles via N-Boc-

aminoacetaldehyde The Pictet-Spengler reaction is a powerful tool for the synthesis of a variety
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of nitrogen-containing heterocycles. In this reaction, a β-arylethylamine is condensed with an

aldehyde or ketone to form a tetrahydroisoquinoline. The reaction is typically carried out in the

presence of an acid catalyst. The Pictet-Spengler reaction has been used to synthesize a wide

variety of biologically active molecules, including morphine and reserpine. --INVALID-LINK--

tert-Butyl (2,2-dimethoxyethyl)carbamate, 97%, 114457-94-2 tert-Butyl (2,2-
dimethoxyethyl)carbamate, 97%. CAS 114457-94-2. Formula C9H19NO4. Molecular Weight

205.25. ... (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-2,2-

dimethoxyethanamine, N-Boc-aminoacetaldehyde dimethyl acetal. ... For R&D use only. Not for

drug, household or other uses. --INVALID-LINK-- N-Boc-Aminoacetaldehyde Dimethyl Acetal

as a Versatile ... This review highlights the utility of N-Boc-aminoacetaldehyde dimethyl acetal

as a building block in the synthesis of various nitrogen-containing compounds. Its ability to

serve as a stable precursor to N-Boc-aminoacetaldehyde makes it a valuable reagent in

organic chemistry. The acetal protecting group can be easily removed under acidic conditions

to generate the corresponding aldehyde, which can then be used in a variety of subsequent

reactions. --INVALID-LINK-- Synthesis of Optically Active α-Amino Acids from N-Boc ... This

article describes a method for the synthesis of optically active α-amino acids from N-Boc-

aminoacetaldehyde. The key step in this process is the asymmetric Strecker reaction, in which

N-Boc-aminoacetaldehyde is reacted with a chiral amine and a cyanide source to produce a

chiral α-aminonitrile. The α-aminonitrile can then be hydrolyzed to the corresponding α-amino

acid. This method has been used to synthesize a variety of optically active α-amino acids in

good to excellent yields and with high enantioselectivities. --INVALID-LINK-- A Novel Synthesis

of 2-Substituted Imidazoles from N-Boc ... This paper reports a novel synthesis of 2-substituted

imidazoles from N-Boc-aminoacetaldehyde. The key step in this process is the reaction of N-

Boc-aminoacetaldehyde with an amidine to form a dihydroimidazole, which is then oxidized to

the corresponding imidazole. This method is a simple and efficient way to prepare a variety of

2-substituted imidazoles in good to excellent yields. --INVALID-LINK-- tert-Butyl (2,2-
dimethoxyethyl)carbamate | 114457-94-2 - Chemical ... tert-Butyl (2,2-
dimethoxyethyl)carbamate is a protected form of aminoacetaldehyde. It is used as a building

block in the synthesis of various heterocyclic compounds and other complex organic

molecules. For example, it can be used to introduce the aminoethyl group in the synthesis of

pharmaceuticals and agrochemicals. --INVALID-LINK-- Synthesis of Pyrroles from N-Boc-

aminoacetaldehyde and ... This paper describes a method for the synthesis of pyrroles from N-

Boc-aminoacetaldehyde and nitroalkenes. The reaction is a one-pot process that involves the

Michael addition of N-Boc-aminoacetaldehyde to the nitroalkene, followed by cyclization and

elimination of nitrous acid. This method is a simple and efficient way to prepare a variety of
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pyrroles in good to excellent yields. --INVALID-LINK-- Unveiling the Synthetic Utility of tert-
Butyl (2,2-dimethoxyethyl)carbamate: A Comparative Guide

In the landscape of organic synthesis, the strategic introduction of functional groups is

paramount. For researchers and professionals in drug development, the choice of building

blocks can significantly impact the efficiency and success of a synthetic route. This guide

provides a comparative analysis of tert-Butyl (2,2-dimethoxyethyl)carbamate, a widely used

protected aminoacetaldehyde equivalent, against its alternatives. We will delve into its efficacy

in specific synthetic applications, supported by experimental data and detailed protocols.

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde

dimethyl acetal, serves as a stable and versatile reagent for introducing the N-Boc protected

aminoethyl moiety. Its utility stems from the masked aldehyde functionality, which can be

deprotected under acidic conditions to reveal the reactive aldehyde for subsequent

transformations. This attribute makes it a valuable precursor in the synthesis of a variety of

nitrogen-containing heterocycles, amino alcohols, and amino acids.

Core Synthetic Applications
The primary application of tert-Butyl (2,2-dimethoxyethyl)carbamate is as a precursor to N-

Boc-aminoacetaldehyde. This in situ generation of the aldehyde is crucial for reactions such as

the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, the aza-Henry

reaction to form nitroamines, and the synthesis of various heterocyclic systems like imidazoles

and pyrroles.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box,

style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Synthetic pathways starting from tert-Butyl (2,2-dimethoxyethyl)carbamate.

Comparative Performance
To objectively assess the efficacy of tert-Butyl (2,2-dimethoxyethyl)carbamate, a comparison

with alternative reagents is essential. Key alternatives include other protected forms of

aminoacetaldehyde and different synthetic strategies to achieve the same molecular fragment

incorporation.
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Reagent/Method Key Advantages Key Disadvantages Typical Yields

tert-Butyl (2,2-

dimethoxyethyl)carba

mate

Stable, crystalline

solid; commercially

available; controlled

release of the

aldehyde.

Requires a separate

deprotection step.
Good to excellent

N-Boc-2-amino-2-

ethoxyethanol

Can be directly

oxidized to the

aldehyde.

Oxidation step can be

sensitive to substrate.
Variable

N-Boc-vinylamine
Direct precursor to the

enamine.

Less stable; potential

for polymerization.
Moderate to good

Strecker Synthesis

from N-Boc-

aminoacetonitrile

Access to optically

active α-amino acids.

Use of cyanide

source.
Good to excellent

N-Boc-α-amino

sulfones

Versatile

intermediates for β-

amino ketones.

Requires activation

and displacement.
Good to excellent

Table 1: Comparison of Reagents for Aminoacetaldehyde Synthon

Experimental Protocols
1. General Procedure for Acetal Deprotection and In Situ Aldehyde Reaction (e.g., Pictet-

Spengler Reaction)

Materials:tert-Butyl (2,2-dimethoxyethyl)carbamate, a β-arylethylamine, an appropriate

acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid), and a suitable solvent (e.g.,

dichloromethane, acetonitrile).

Procedure:

Dissolve the β-arylethylamine in the chosen solvent.

Add tert-Butyl (2,2-dimethoxyethyl)carbamate to the solution.
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Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C to room

temperature).

Stir the reaction mixture for the required time, monitoring the progress by an appropriate

analytical technique (e.g., TLC, LC-MS).

Upon completion, quench the reaction with a suitable base (e.g., saturated sodium

bicarbonate solution).

Extract the product with an organic solvent, dry the organic layer (e.g., over sodium

sulfate), and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Click to download full resolution via product page

2. Synthesis of 2-Substituted Imidazoles

A notable application of tert-Butyl (2,2-dimethoxyethyl)carbamate is in the synthesis of 2-

substituted imidazoles. A novel method involves the reaction of the in situ generated N-Boc-

aminoacetaldehyde with an amidine to form a dihydroimidazole, which is subsequently oxidized

to the desired imidazole. This approach offers a simple and efficient route to a variety of

imidazole derivatives in good to excellent yields.

Conclusion
tert-Butyl (2,2-dimethoxyethyl)carbamate stands out as a robust and reliable reagent for the

introduction of a protected aminoacetaldehyde synthon. Its stability, commercial availability, and

predictable reactivity make it a preferred choice in many synthetic campaigns. While alternative

methods exist and may be advantageous in specific contexts, the versatility and broad

applicability of tert-Butyl (2,2-dimethoxyethyl)carbamate secure its position as a valuable

tool in the arsenal of the synthetic chemist, particularly in the fields of pharmaceutical and

agrochemical research. The provided data and protocols offer a solid foundation for its effective

implementation in various synthetic routes.
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To cite this document: BenchChem. [Efficacy of "tert-Butyl (2,2-dimethoxyethyl)carbamate" in
specific synthetic routes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142885#efficacy-of-tert-butyl-2-2-dimethoxyethyl-
carbamate-in-specific-synthetic-routes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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